molecular formula C15H18BrNO3 B1442338 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane CAS No. 1199556-68-7

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

Cat. No.: B1442338
CAS No.: 1199556-68-7
M. Wt: 340.21 g/mol
InChI Key: YFSAGUKUTJZFQM-UHFFFAOYSA-N
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Description

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

The synthesis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong bases for nucleophilic substitutions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed in vivo, revealing the active amino group that can participate in further biochemical interactions.

Comparison with Similar Compounds

1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane can be compared with similar compounds such as:

    1-Boc-amino-1-(4-chlorophenyl)-3-oxocyclobutane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-Boc-amino-1-(4-fluorophenyl)-3-oxocyclobutane: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.

    1-Boc-amino-1-(4-methylphenyl)-3-oxocyclobutane: Features a methyl group, which can influence its steric and electronic characteristics.

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSAGUKUTJZFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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